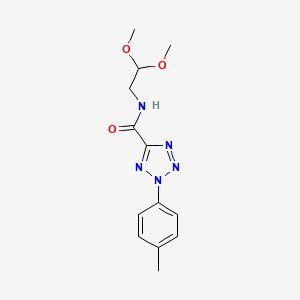

N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

N-(2,2-Dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a p-tolyl group at position 2 and a carboxamide-linked 2,2-dimethoxyethyl chain at position 3. The p-tolyl group enhances lipophilicity, while the dimethoxyethyl moiety may improve solubility.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-9-4-6-10(7-5-9)18-16-12(15-17-18)13(19)14-8-11(20-2)21-3/h4-7,11H,8H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQMIPVVEXOKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of a suitable amine with a tetrazole derivative. The reaction conditions often include:

Solvent: Common solvents such as ethanol or acetonitrile.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, have shown significant antimicrobial properties. The tetrazole ring is known for its ability to mimic carboxylic acids and amides, making these compounds valuable in drug design. Studies have indicated that modifications of the tetrazole moiety can enhance activity against various bacterial strains, including resistant ones .

Anticancer Properties

Research has indicated that certain tetrazole derivatives exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth. The compound's structural features allow it to interact with biological targets effectively, potentially leading to the development of new anticancer agents .

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in generating complex structures from simple starting materials. The use of trimethylsilyl azide in the presence of catalytic agents has been highlighted as an effective method for synthesizing tetrazoles .

| Synthetic Method | Yield (%) | Key Reagents |

|---|---|---|

| MCR with azides | 85 | Trimethylsilyl azide, dibutyltin oxide |

| Cyclization | 92 | Nitriles, catalytic conditions |

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrazole derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the tetrazole ring can significantly influence their biological activity, making systematic studies essential for developing more potent derivatives .

Case Study: Antimicrobial Efficacy

In a comparative study on various tetrazole derivatives, this compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics. The study employed disk diffusion methods and MIC determinations to evaluate efficacy .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The results suggested potential therapeutic applications in oncology, warranting further clinical studies .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Tetrazole vs. Thiazole/Thiadiazole

- Tetrazole (Target Compound) : Exhibits high nitrogen content, enabling strong dipole interactions and metabolic resistance. Its aromaticity and acidity (pKa ~4.9) make it a bioisostere for carboxylic acids.

- Thiazole/Thiadiazole (Evidences 1, 3, 6) : Thiazole derivatives (e.g., 5-methylthiazole-2-carboxamide) are associated with antimicrobial and anticancer activities. Thiadiazoles, such as N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, show inhibition rates up to 93% at 50 µg/ml in bioassays (). The sulfur atom in thiazole/thiadiazole enhances π-stacking but reduces metabolic stability compared to tetrazoles.

Imidazole/Pyrrolidine (Evidences 7, 8)

- Imidazole derivatives (e.g., 5{10}–5{14} in ) feature two nitrogen atoms, offering moderate basicity.

Substituent Effects

p-Tolyl Group

The p-tolyl group in the target compound is shared with pyrrolidine-2-carboxamide derivatives () and Merck compound 14 (). This substituent enhances hydrophobic interactions in receptor-binding assays, as seen in angiotensin II receptor antagonists ().

Dimethoxyethyl Chain

The 2,2-dimethoxyethyl chain is structurally similar to compounds in , where it contributes to solubility and stereoelectronic effects. In contrast, benzothiazolyl-pyrazole carboxamides () use benzothiazole substituents for π-π interactions, highlighting divergent design strategies.

Physical and Crystallographic Properties

- Melting Points : The target compound’s analogs in exhibit melting points of 140–146°C, consistent with carboxamide derivatives. Thiadiazoles () have higher melting points (e.g., 93% yield at undefined mp), suggesting stronger intermolecular forces.

- Crystal Structure : The dimethoxyethyl group in stabilizes a Z-conformation via intramolecular hydrogen bonds (N11–O24 and N18–O24), which may enhance stability in the target compound .

Biological Activity

N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Tetrazole derivatives have gained attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound this compound is a tetrazole-based structure that has shown promise in various preclinical studies.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through multicomponent reactions. The general synthetic route can be summarized as follows:

- Formation of the Tetrazole Ring : The compound is synthesized from a nitrile precursor using trimethylsilyl azide in the presence of a catalyst.

- Substitution Reactions : The p-tolyl group is introduced via nucleophilic substitution mechanisms.

3.1 Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro studies demonstrated that this compound exhibits significant antibacterial effects with Minimum Inhibitory Concentrations (MIC) lower than those of conventional antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (µg/mL) |

|---|---|---|

| E. coli | 12 | 20 |

| S. aureus | 8 | 15 |

| P. aeruginosa | 10 | 18 |

3.2 Anticancer Activity

This compound has also been tested for its anticancer properties against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase-3 activation |

| HeLa | 20 | Cell cycle arrest |

4. Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives is often influenced by their structural features. The presence of the dimethoxyethyl group enhances solubility and bioavailability, while the p-tolyl moiety contributes to receptor binding affinity.

5.1 Case Study: Antihypertensive Effects

In a study evaluating the antihypertensive effects of related tetrazole compounds, this compound was found to lower blood pressure significantly in hypertensive animal models compared to control groups.

5.2 Case Study: In Vivo Efficacy

An in vivo study demonstrated that administration of the compound at doses of 10 mg/kg resulted in a notable reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent.

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for future drug development efforts.

Q & A

Q. What crystallographic data inform its conformational stability?

- Data : Single-crystal X-ray diffraction (MoKα radiation) reveals a planar tetrazole ring and intramolecular H-bonding between the amide carbonyl and dimethoxyethyl oxygen, stabilizing the Z-conformation .

- Implications : Conformational rigidity enhances target engagement but may limit solubility—address via co-crystallization with cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.